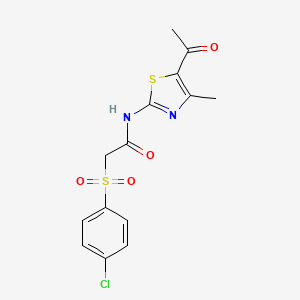

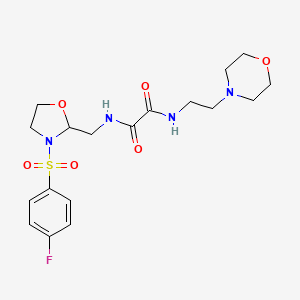

N1-((3-((4-氟苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(2-吗啉乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

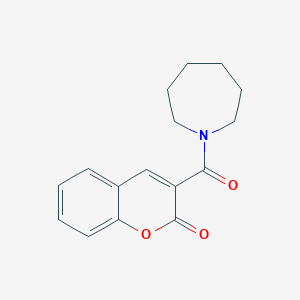

The compound N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex molecule that likely contains an oxazolidinone moiety, a sulfonyl group attached to a fluorinated phenyl ring, and a morpholinoethyl group linked through an oxalamide structure. This type of compound could be of interest due to the biological activities associated with its structural components, such as antimicrobial properties observed in sulfonamides and oxazolidinones .

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported through the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions and reaction with allyltrimethylsilane . Additionally, sulfonamides can be synthesized from reactions involving sulfonyl chlorides with amines, as demonstrated in the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) . A similar approach could be employed for the synthesis of the target compound, where a morpholinoethylamine could react with a suitable sulfonyl chloride derivative to introduce the sulfonamide functionality.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework . The presence of an oxazolidin-2-one ring, a sulfonyl group, and a morpholinoethyl group would be expected to be confirmed through characteristic peaks and signals in these spectroscopic data.

Chemical Reactions Analysis

The chemical reactivity of the compound would involve the functional groups present in its structure. The oxazolidin-2-one ring is known to participate in reactions generating N-acyliminium ions, which can undergo various nucleophilic additions . The sulfonyl group could be involved in substitution reactions with amines, as seen in the synthesis of sulfamides . The morpholino group could also engage in reactions typical of secondary amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. Oxazolidin-2-ones are known for their chiral auxiliary properties and can impact the stereochemistry of reactions . The sulfonyl group contributes to the polarity and potential hydrogen bonding capacity of the molecule, which can affect solubility and reactivity . The morpholino group would impart basicity and could also influence the compound's solubility and ability to form salts. The presence of a fluorine atom could affect the compound's metabolic stability and lipophilicity, which are important factors in drug design .

科学研究应用

抗菌特性

恶唑烷酮类,包括类似于N1-((3-((4-氟苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(2-吗啉乙基)草酰胺的衍生物,已被证明具有显着的抗菌活性。例如,已经评估了新型恶唑烷酮抗菌剂的体外活性,以对抗各种细菌临床分离株。这些研究表明,此类化合物对耐甲氧西林和耐药性金黄色葡萄球菌、粪肠球菌和肺炎链球菌等具有有效的抗菌活性。重要的是,对万古霉素和青霉素等常见抗生素具有抗性的菌株对恶唑烷酮类没有交叉抗性,这表明细菌蛋白质合成的抑制机制是独一无二的 (Zurenko et al., 1996)。

化学合成和结构分析

对恶唑烷酮衍生物的合成和结构分析的研究扩展了对这些化合物的理解。例如,关于全氟烷基磺酰亚胺引发的电泳和生物相容性聚(2-恶唑啉)的合成及其与生物活性玻璃的杂交的研究表明,除了抗菌性能之外,还有潜在的生物医学应用 (Hayashi & Takasu, 2015)。此外,通过固态核磁共振光谱和质谱对利奈唑胺及其合成前体的全面表征突出了对其生物活性至关重要的复杂结构特征 (Wielgus et al., 2015)。

作为抗菌剂的潜力

将恶唑烷酮衍生物探索为抗菌剂,已经发现了对革兰氏阳性和革兰氏阴性生物体具有扩展活性的化合物。例如,恶唑烷酮抗生素的唑部分上的取代导致了对流感嗜血杆菌和卡他莫拉菌活性改善的化合物,表明具有更广泛的治疗应用潜力 (Genin et al., 2000)。

属性

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJILNDNWSWGMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

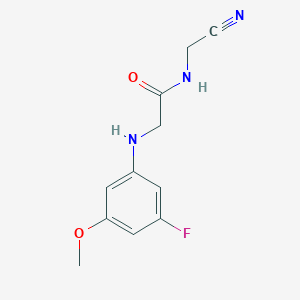

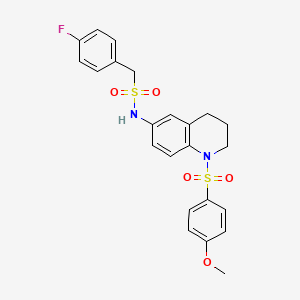

![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)

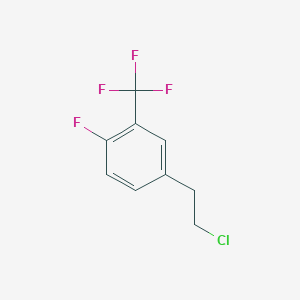

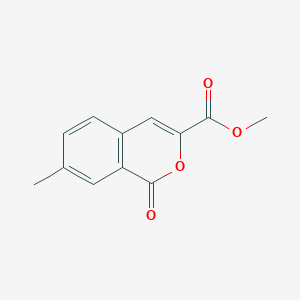

![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)

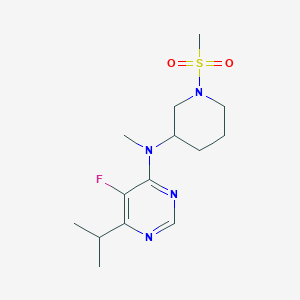

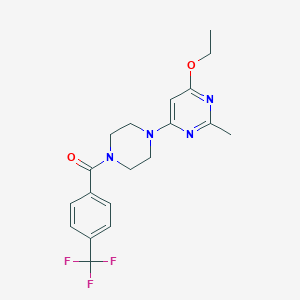

![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)